Spirendolol

Beta-adrenergic pharmacology Essential tremor Beta-2 selective antagonist

Spirendolol (LI 32-468) is a beta-2 selective adrenoceptor antagonist distinguished by its spiro[cyclohexane-1,2'-[2H]inden]-1'(3'H)-one core. Unlike non-selective beta-blockers (propranolol, timolol) or beta-1 agents (metoprolol, atenolol), its preferential β2-binding (IC50 2.91×10⁻⁸ M in ciliary process) is critical for IOP regulation, platelet aggregation, and endothelial function studies. As a benchmark comparator to IPS 339 and ICI 118,551, it defines cardiac safety margins in ocular drug R&D. For research use only.

Molecular Formula C21H31NO3
Molecular Weight 345.5 g/mol
CAS No. 81840-58-6
Cat. No. B1675235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirendolol
CAS81840-58-6
Synonyms4-(3-tert-butylamino-2-hydroxypropoxy)spiro(cyclohexane-1,2-indan)-1-one
L1 32-468
LI 32-468
LI 32468
LI-32-468
SAN 32-468
SAN-32-468
Sandoz L1 32-468
Molecular FormulaC21H31NO3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O
InChIInChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3
InChIKeyYLBMSIZZTJEEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spirendolol (CAS 81840-58-6): A Beta-2 Selective Adrenoreceptor Antagonist for Specialized Research Applications


Spirendolol (CAS 81840-58-6), also designated LI 32-468 or S-32-468, is a beta-adrenergic receptor antagonist classified as a beta-2 selective adrenoreceptor blocker [1]. It is a member of the propanolamine chemical class and is characterized by its spiro[indene-cyclohexane] core structure. The compound is utilized in preclinical and clinical research to investigate beta-2 adrenoceptor-mediated physiological and pathophysiological processes [2].

Why Beta-Blocker Interchangeability Fails: The Case for Spirendolol's Beta-2 Selectivity and Ocular/Metabolic Profile


Generic substitution among beta-adrenergic receptor antagonists is not scientifically valid due to substantial differences in receptor subtype selectivity, tissue distribution of action, and consequent therapeutic or experimental outcomes. While many beta-blockers are non-selective or beta-1 selective, Spirendolol exhibits a pronounced beta-2 selectivity [1] that translates into quantifiable advantages in specific research domains, including essential tremor [2], ocular pharmacology [3], and metabolic regulation [4]. Interchanging Spirendolol with a non-selective or beta-1-selective antagonist would fundamentally alter the experimental system, potentially confounding results or eliminating the observed beta-2-mediated effects.

Spirendolol (CAS 81840-58-6) Quantitative Differentiation: Evidence-Based Comparison Against Key Beta-Blocker Analogs


Beta-2 Adrenoceptor Subtype Selectivity: Spirendolol vs. Non-Selective and Beta-1-Selective Antagonists

Spirendolol is classified as a beta-2 selective adrenoreceptor antagonist [1]. This contrasts with non-selective beta-blockers (e.g., propranolol) that inhibit both beta-1 and beta-2 receptors, and beta-1 selective agents (e.g., atenolol, metoprolol) that predominantly block cardiac beta-1 adrenoceptors. The functional implication of this selectivity is that Spirendolol exerts minimal direct cardiac beta-1 blockade while effectively antagonizing peripheral beta-2-mediated responses.

Beta-adrenergic pharmacology Essential tremor Beta-2 selective antagonist

Ocular Selectivity: 9-12 Fold Greater Potency at Ocular vs. Cardiac Beta-Adrenoceptors Compared to Timolol

In comparative studies using isoproterenol-stimulated adenylate cyclase activity in rabbit and human tissues, S-32-468 (Spirendolol) demonstrated a 9-12 fold selectivity for inhibiting ocular beta-adrenoceptors over cardiac beta-adrenoceptors [1]. When applied topically in normal albino rabbits, Spirendolol was more effective than timolol in decreasing intraocular pressure (IOP) [1].

Ocular pharmacology Glaucoma research Beta-adrenoceptor selectivity

Metabolic Beta-Adrenoceptor Affinity: 100-Fold Higher Potency than Propranolol for Mediating Glycogenolysis

Spirendolol (LI 32-468) possesses a high affinity for metabolic beta-adrenoceptors that mediate glycogenolysis, exhibiting a potency approximately 100 times greater than propranolol [1]. In human volunteer studies, a single 2 mg oral dose of LI 32-468 produced virtually no cardiac beta-adrenoceptor (beta-1) blockade while achieving maximal metabolic beta-adrenoceptor (beta-2) blocking effect [1].

Metabolic regulation Glycogenolysis Beta-2 adrenoceptor

Essential Tremor Efficacy: 2 mg Spirendolol Matches 120 mg Propranolol in Reducing Tremor Magnitude

In a randomized, double-blind, placebo-controlled trial involving patients with essential tremor, single oral doses of LI 32-468 (Spirendolol) at 2, 4, and 10 mg were compared with 120 mg propranolol [1]. The lowest dose of LI 32-468 (2 mg) and 120 mg propranolol were equally superior to placebo in attenuating tremor magnitude [1].

Essential tremor Neurology Beta-2 adrenoceptor

Recommended Research and Procurement Applications for Spirendolol (CAS 81840-58-6) Based on Quantitative Differentiation


Ocular Pharmacology and Glaucoma Research Models

Spirendolol is ideally suited for investigating beta-2 adrenoceptor-mediated regulation of intraocular pressure and aqueous humor dynamics. Its 9-12 fold selectivity for ocular over cardiac beta-adrenoceptors [1] makes it a superior alternative to non-selective beta-blockers like timolol for studies aiming to minimize systemic cardiovascular confounding.

Essential Tremor and Beta-2-Mediated Neurological Mechanisms

Researchers studying essential tremor pathophysiology can utilize Spirendolol to dissect peripheral beta-2 receptor contributions, as demonstrated by its equivalent anti-tremor efficacy to propranolol at a 60-fold lower dose [2]. This allows for cleaner pharmacological probing of beta-2 involvement in tremor generation.

Metabolic Regulation and Glycogenolysis Studies

For investigations into beta-2 adrenoceptor control of hepatic glycogenolysis and other metabolic processes, Spirendolol provides a high-potency tool. Its ~100-fold greater potency than propranolol [3] at metabolic beta-adrenoceptors, combined with minimal cardiac beta-1 activity, enables precise modulation of beta-2-mediated metabolic pathways without off-target cardiovascular effects.

Comparative Beta-Blocker Selectivity Profiling

Spirendolol serves as an essential reference compound in panels designed to assess beta-adrenoceptor subtype selectivity. Its established beta-2 selective antagonist profile [4] contrasts sharply with beta-1 selective (e.g., atenolol) and non-selective (e.g., propranolol) agents, enabling rigorous validation of assay systems and receptor subtype assignments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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